Dactolisib
Vue d'ensemble
Description
Dactolisib, also known as NVP-BEZ235 and BEZ-235, is an imidazoquinoline derivative that acts as a PI3K inhibitor . It belongs to the class of organic compounds known as phenylquinolines .
Synthesis Analysis
The development of the robust synthesis of Dactolisib on a commercial scale has been described . A study published in Nature Structural & Molecular Biology also discusses the transcription initiation sites in proliferation signaling-dependent RNA metabolism, which may be relevant to the synthesis of Dactolisib .Molecular Structure Analysis
Dactolisib has a molecular formula of C30H23N5O . It is an imidazoquinoline that is 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group .Chemical Reactions Analysis
Dactolisib has been shown to inhibit cell proliferation and promote cell apoptosis . It has been found to be more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation .Applications De Recherche Scientifique
4. Waldenström’s Macroglobulinemia Research
- Application Summary : Dactolisib has been shown to be toxic to Waldenström’s macroglobulinemia cells . Waldenström’s macroglobulinemia is a rare type of non-Hodgkin’s lymphoma that produces too much of an abnormal protein (macroglobulin). This overproduction of protein can lead to complications, including bleeding problems, vision problems, and nervous system problems.
5. Colorectal Cancer Research
- Application Summary : Dactolisib has been found to be more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation, further reflecting the dual inhibition of PI3K and mTORC2 . Dactolisib selectively inhibits the PI3K/mTOR pathway and effectively inhibited the growth of the HCT15 colorectal cancer (CRC) cell line with a nanomolar IC50 .
6. Breast Cancer Research
- Application Summary : Dactolisib has been used in trials studying the treatment of breast cancer . Breast cancer is a disease in which cells in the breast grow out of control. It is the most common cancer diagnosed in women worldwide.
4. Waldenström’s Macroglobulinemia Research
- Application Summary : Dactolisib has been shown to be toxic to Waldenström’s macroglobulinemia cells . Waldenström’s macroglobulinemia is a rare type of non-Hodgkin’s lymphoma that produces too much of an abnormal protein (macroglobulin). This overproduction of protein can lead to complications, including bleeding problems, vision problems, and nervous system problems.
5. Colorectal Cancer Research
- Application Summary : Dactolisib is more effective than LY294002, which only inhibits PI3K, and can prevent Akt activation, further reflecting the dual inhibition of PI3K and mTORC2. Dactolisib selectively inhibits the PI3K/mTOR pathway. Dactolisib effectively inhibited the growth of the HCT15 colorectal cancer (CRC) cell line with a nanomolar IC 50 .
6. Breast Cancer Research
Safety And Hazards
Orientations Futures
Dactolisib has been used in trials studying the treatment of Cancer, Solid Tumor, Renal Cancer, Breast Cancer, and Cowden Syndrome, among others . Recent research suggests that PI3K/mTOR inhibitors like Dactolisib are promising cancer drugs . A study published in Nature Structural & Molecular Biology also discusses the potential of transcription start site determination as a diagnostic tool .
Propriétés
IUPAC Name |
2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKUKXHTYWRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238599 | |
Record name | Dactolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dactolisib | |
CAS RN |
915019-65-7 | |
Record name | BEZ 235 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915019-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dactolisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dactolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NVP-BEZ235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dactolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACTOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.